molecular formula C18H19N3O4 B4505293 1-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]piperidine-4-carboxylic acid

1-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]piperidine-4-carboxylic acid

Cat. No.: B4505293
M. Wt: 341.4 g/mol
InChI Key: OZDWFLCBUIWFKP-UHFFFAOYSA-N
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Description

1-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]piperidine-4-carboxylic acid is a structurally complex organic compound comprising three key elements:

  • Pyridazinone core: A six-membered heterocyclic ring with two adjacent nitrogen atoms and a ketone group at position 6 (6-oxo), substituted with a phenyl group at position 2.
  • Acetyl linker: Connects the pyridazinone moiety to the piperidine ring.
  • Piperidine-4-carboxylic acid: A six-membered nitrogen-containing ring with a carboxylic acid group at position 3.

Properties

IUPAC Name

1-[2-(6-oxo-3-phenylpyridazin-1-yl)acetyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-16-7-6-15(13-4-2-1-3-5-13)19-21(16)12-17(23)20-10-8-14(9-11-20)18(24)25/h1-7,14H,8-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZDWFLCBUIWFKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]piperidine-4-carboxylic acid typically involves multi-step organic reactionsSpecific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

1-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]piperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may inhibit certain enzymes or bind to specific receptors, altering cellular functions .

Comparison with Similar Compounds

Pyridazinone vs. Pyridazine Derivatives

  • Pyridazinone-containing compounds () exhibit broader enzyme inhibition profiles than non-ketone analogs.

Linker Modifications

  • The acetyl linker in the reference compound balances rigidity and flexibility, enabling optimal spatial orientation for target binding. In contrast, urea linkers () introduce additional hydrogen-bond donors, which may improve affinity but reduce metabolic stability .
  • Amide linkers () increase hydrophilicity and resistance to esterase-mediated degradation compared to acetyl groups.

Piperidine Substitutions

  • The carboxylic acid at position 4 of the piperidine ring enhances solubility and ionic interactions with targets, a feature absent in ester or carboxamide derivatives (e.g., ) .

Pharmacological Implications

  • Target Selectivity: The pyridazinone-acetyl-piperidine scaffold may selectively inhibit kinases or inflammatory mediators, similar to furochromene derivatives targeting FGFR4 () .
  • Bioavailability : The carboxylic acid group improves water solubility over methyl ester analogs (), though it may limit blood-brain barrier penetration.
  • Structure-Activity Relationship (SAR) :
    • Substitutions on the phenyl ring (e.g., chloro, fluoro) enhance lipophilicity and target affinity ().
    • Piperidine ring conformation influences steric interactions with binding pockets .

Biological Activity

1-[(6-Oxo-3-phenylpyridazin-1(6H)-yl)acetyl]piperidine-4-carboxylic acid is a complex organic compound that belongs to the class of pyridazine derivatives. Its unique structure, characterized by a pyridazine ring and an acetyl group, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is C20H17N3O4C_{20}H_{17}N_{3}O_{4}, with a molecular weight of approximately 363.4 g/mol. The compound features a piperidine ring, which is known for its diverse biological activities, including anesthetic and antidiabetic effects .

Antimicrobial Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the piperidine nucleus have shown moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Inhibitors of AChE are particularly valuable in treating neurodegenerative diseases like Alzheimer's disease. The synthesized derivatives demonstrated strong inhibitory effects, with IC50 values indicating potent activity .

Anticancer Potential

Several studies have highlighted the anticancer potential of pyridazine derivatives. The compound's structural characteristics may allow it to interact with various biological targets involved in cancer proliferation and metastasis. For example, compounds similar to this compound have been evaluated for their antiproliferative effects in cancer cell lines .

Case Studies

Case Study 1: Antibacterial Screening
In a study evaluating the antibacterial activity of synthesized piperidine derivatives, it was found that compounds with the pyridazine moiety exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The results suggested that modifications in the piperidine structure could enhance antibacterial efficacy .

Case Study 2: Enzyme Inhibition Assays
A series of enzyme inhibition assays demonstrated that derivatives of this compound showed promising results against AChE. The most potent inhibitors had IC50 values in the low micromolar range, indicating their potential as therapeutic agents for cognitive disorders .

Data Table: Biological Activities of Related Compounds

Compound NameStructure FeaturesBiological Activity
5-Acetyl-2-methylpyridazinonePyridazinone coreAnticancer activity
4-(N-acetylanilino)pyrimidinePyrimidine ring with an aniline substituentAntimicrobial properties
2-(Phenylethynyl)pyridineEthynyl group on a pyridine ringAntiviral activity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]piperidine-4-carboxylic acid, and how can structural purity be ensured?

  • Methodology : A common approach involves condensation reactions between activated pyridazinone derivatives and piperidine-carboxylic acid intermediates. For example, aromatic acid chlorides (e.g., 4-aminoantipyrine derivatives) can be condensed with piperidine-4-carboxylic acid precursors under reflux conditions in anhydrous solvents (e.g., THF or DCM). Post-synthesis, purity is validated via IR spectroscopy (amide C=O stretching ~1680–1730 cm⁻¹) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation). Chromatographic purification (HPLC or flash column) is critical to isolate the target compound from byproducts .

Q. How is the compound characterized spectroscopically, and what key spectral markers should researchers prioritize?

  • Methodology :

  • ¹H NMR : Focus on the piperidine ring protons (δ 1.5–3.5 ppm, multiplet patterns) and pyridazinone aromatic protons (δ 7.0–8.5 ppm). The acetyl group’s methylene protons typically appear as a singlet near δ 3.8–4.2 ppm.
  • IR : Confirm the presence of carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) and carbonyl groups (amide C=O ~1650–1700 cm⁻¹; pyridazinone C=O ~1680 cm⁻¹).
  • Mass Spec : Look for molecular ion peaks matching the exact mass (e.g., m/z ~353.3 for C₁₈H₁₇N₃O₄) and fragmentation patterns consistent with the acetyl-piperidine backbone .

Q. What initial biological screening assays are suitable for evaluating this compound’s activity?

  • Methodology : Prioritize enzyme inhibition assays (e.g., fluorescence-based kinase or protease screens) due to the compound’s structural similarity to pharmacologically active pyridazinone derivatives. Antimicrobial activity can be tested via broth microdilution (MIC values against Gram+/Gram– strains). Cytotoxicity profiling (e.g., MTT assay on HEK293 or HepG2 cells) is recommended before advancing to in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodology :

  • Core Modifications : Introduce substituents at the pyridazinone phenyl group (e.g., electron-withdrawing -Cl or -NO₂ to enhance electrophilicity) or the piperidine nitrogen (e.g., alkylation to improve lipophilicity).
  • Pharmacophore Mapping : Use computational tools (e.g., molecular docking with AutoDock Vina) to identify binding interactions with target enzymes (e.g., carbonic anhydrase or kinase domains).
  • In Vitro Validation : Compare IC₅₀ values of analogs in enzyme inhibition assays to correlate structural changes with potency .

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

  • Methodology :

  • Batch Comparison : Perform comparative ¹H NMR (e.g., DMSO-d₆ vs. CDCl₃ solvent effects) and HPLC purity checks.
  • Isolation of Impurities : Use preparative TLC or HPLC to isolate minor components, followed by HRMS and 2D NMR (COSY, HSQC) for structural identification.
  • Reaction Optimization : Adjust reaction conditions (e.g., temperature, catalyst loading) if impurities arise from side reactions (e.g., over-acylation or ring-opening) .

Q. What computational strategies are effective for predicting metabolic stability and toxicity?

  • Methodology :

  • ADMET Prediction : Use tools like SwissADME or ADMETLab to estimate permeability (LogP), metabolic sites (CYP450 isoform susceptibility), and hERG inhibition risk.
  • Metabolite Identification : Simulate Phase I/II metabolism (e.g., CYP3A4-mediated oxidation or glucuronidation) using Schrödinger’s BioLuminate.
  • In Silico Toxicity : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity .

Q. How can researchers resolve conflicting bioactivity data in different assay systems?

  • Methodology :

  • Assay Replication : Repeat assays in orthogonal systems (e.g., fluorescence vs. radiometric kinase assays) to rule out platform-specific artifacts.
  • Physicochemical Profiling : Measure solubility (shake-flask method) and protein binding (SPR or equilibrium dialysis) to assess bioavailability impacts.
  • Target Engagement Studies : Use cellular thermal shift assays (CETSA) or NanoBRET to confirm direct target binding in live cells .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of the acetyl group .
  • Analytical Validation : Cross-validate LC-MS and NMR data with published spectra for related piperidine-pyridazinone hybrids .
  • Biological Testing : Include positive controls (e.g., known kinase inhibitors) to calibrate assay sensitivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]piperidine-4-carboxylic acid
Reactant of Route 2
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1-[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]piperidine-4-carboxylic acid

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